Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]-
Description
The compound "Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]-" is an acetophenone derivative characterized by a phenyl ring substituted with a 3-methyl-2-butenyloxy group at the para position and an ethanone (acetyl) group. The 3-methyl-2-butenyloxy substituent (a prenyl ether group) is notable for its lipophilic and electron-donating effects, which may influence reactivity, solubility, and biological interactions .
Properties
CAS No. |
56074-71-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[4-(3-methylbut-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-8H,9H2,1-3H3 |
InChI Key |
XOZOYJQWZNNARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Hydroxyacetophenone Family
The Handbook of Hydroxyacetophenones () highlights several structurally related compounds, differing in substituent patterns and functional groups. Key examples include:
1-[2-Hydroxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-2-phenylethanone (C₁₉H₂₀O₃)
- Molecular Weight : 308.37 g/mol
- Substituents : 2-Hydroxy, 4-(3-methyl-2-butenyl)oxy, and 2-phenyl groups.
- Key Difference : The additional 2-phenyl group increases steric hindrance and aromatic interactions compared to the target compound. This modification may enhance lipophilicity and alter biological activity .
1-[4-(Ethoxymethoxy)-2-hydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (C₁₆H₂₂O₄)
- Molecular Weight : 278.35 g/mol
- Substituents : 4-Ethoxymethoxy, 2-hydroxy, and 5-(3-methyl-2-butenyl) groups.
- Synthesis: Prepared via reaction of ethoxymethyl chloride with 2,4-dihydroxy-5-(3-methyl-2-butenyl)acetophenone in acetone (66% yield) .
1-[4-(Hexyloxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone (C₁₇H₂₄O₃)
- Molecular Weight : 276.38 g/mol
- Substituents : 4-Hexyloxy (a longer alkyl chain) and 5-propenyl groups.
- Key Difference : The hexyloxy group increases hydrophobicity, while the propenyl substituent may enhance reactivity in addition reactions .
Functional Group Variations
Acetylated Derivatives ()
Compounds such as 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone (C₁₀H₁₀O₄) and 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone share the ethanone core but feature acetylated hydroxyl groups.
- Molecular Weight : 194.19 g/mol.
- Synthesis : Achieved via acylations with acetic anhydride or enzymatic methods (e.g., Pseudomonas cepacia lipase catalysis, 55–65% yield).
Heterocyclic Derivatives ()
- 1-[4-[(3-Nitro-2-pyridinyl)oxy]phenyl]ethanone (CAS 1415719-62-8): Features a nitro-pyridine moiety, which may confer antibacterial or antiparasitic properties due to nitro group redox activity .
Q & A
Q. What are the optimal synthetic routes for preparing Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]-, and how can side reactions be minimized?
The synthesis typically involves Friedel-Crafts acylation or substitution reactions. For example, coupling 4-hydroxyacetophenone with 3-methyl-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in acetone) can introduce the prenyloxy group. A key challenge is avoiding oxidation of the prenyl group; this requires inert atmospheres (N₂/Ar) and controlled temperatures (40–60°C) to suppress side reactions like allylic oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying the prenyloxy group (δ ~1.6–1.8 ppm for methyl groups, δ ~5.3 ppm for olefinic protons) and the acetophenone moiety (δ ~2.6 ppm for the acetyl methyl group).
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.16) and purity (>95%) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) further validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
The compound is sensitive to light and moisture due to its phenolic hydroxyl and unsaturated prenyl groups. Storage in amber vials at –20°C under anhydrous conditions (e.g., with molecular sieves) prevents degradation. Accelerated stability studies (40°C/75% relative humidity) show <5% decomposition over 30 days when properly stored .
Advanced Research Questions
Q. How can conflicting spectral data from different synthetic batches be resolved?
Contradictions in NMR or MS data often arise from residual solvents, by-products (e.g., oxidation derivatives), or stereoisomers. Strategies include:
- 2D NMR (COSY, HSQC) : To distinguish overlapping signals and assign protons/carbons unambiguously.
- HPLC-PDA-MS/MS : To detect trace impurities (e.g., oxidized prenyl groups) and quantify their levels .
- X-ray crystallography : For absolute structural confirmation if crystalline forms are obtainable .
Q. What experimental designs are recommended for studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Oxidation : Use mild oxidizing agents like MnO₂ or TEMPO to selectively target the prenyl group without degrading the acetophenone core. Monitor reaction progress via TLC (Rf shifts) and GC-MS .
- Nucleophilic substitution : React with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Include a base (e.g., Et₃N) to deprotonate the hydroxyl group and activate the ether linkage .
Q. What methodologies are suitable for evaluating its biological activity in pharmacological studies?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria) or anticancer potential using MTT assays (IC₅₀ in cancer cell lines).
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, topoisomerases) using software like AutoDock Vina, guided by the compound’s logP and H-bonding capacity .
- ADMET profiling : Assess pharmacokinetic properties (e.g., CYP450 metabolism in liver microsomes) to prioritize lead optimization .
Q. How can synthetic yields be improved while maintaining regioselectivity in prenylation reactions?
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic solvent systems .
- Microwave-assisted synthesis : Reduce reaction time (10–15 minutes vs. 6–8 hours) and improve yields (up to 85%) by optimizing microwave power (150–200 W) and temperature .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Variations in bioactivity (e.g., IC₅₀ values) may stem from differences in assay conditions (e.g., serum concentration, cell passage number) or compound purity. Mitigation strategies:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via orthogonal methods (e.g., NMR + HPLC) before testing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
